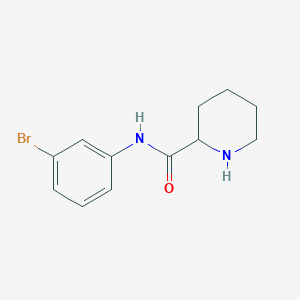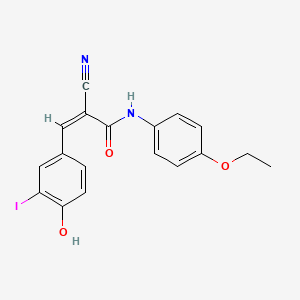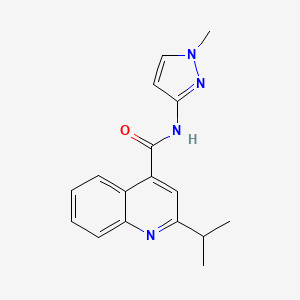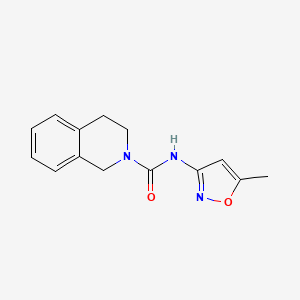
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as BDBOS, is a sulfonamide compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has shown promising results in different applications.
Mécanisme D'action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is not fully understood. However, it has been suggested that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the replication of hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One possible direction is to investigate the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of viral infections, such as hepatitis B and C. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo.
Conclusion
In conclusion, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been found to have anti-inflammatory, antitumor, and antiviral properties. Although further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-6-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. Another method involves the reaction of 2-amino-6-methylphenol with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. The yield of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide obtained through these methods ranges from 50% to 70%.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis B and C viruses.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-14-7-4-6-13(2)18(14)19-24(20,21)15-8-9-16-17(12-15)23-11-5-10-22-16/h4,6-9,12,19H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUGMILQMIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)


![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate](/img/structure/B7465069.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)

![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

